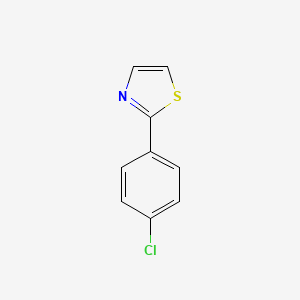

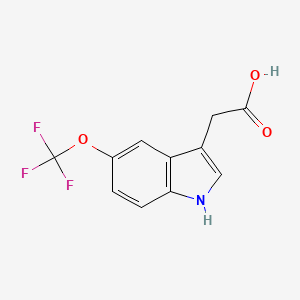

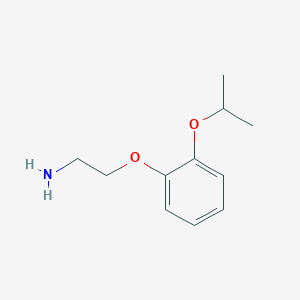

![molecular formula C15H20N4O2 B3120827 (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 273757-03-2](/img/structure/B3120827.png)

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate

Overview

Description

Imidazo[4,5-b]pyridine derivatives have attracted attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as 1H NMR, 13C NMR .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques : Research has shown that derivatives of imidazo[4,5-b]pyridine, which include (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate, can be synthesized using various techniques. For instance, one-pot tandem palladium-catalyzed amination and intramolecular amidation techniques have been employed for the preparation of related compounds (Scott, 2006).

- Crystal Structure and Properties : Studies on similar compounds have involved crystal structure analysis and vibrational properties research. These studies often use techniques like NMR, FT-IR, and single-crystal X-ray diffraction to elucidate the structure and properties of the compounds (Chen et al., 2021).

Chemical Reactions and Catalysis

- Catalytic Activities : Certain derivatives of imidazo[4,5-b]pyridine have been studied for their catalytic activities. For example, ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes show catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

- Synthesis of Fluorescent Probes : There has been research on the one-pot synthesis of imidazo[1,2-a]pyridines, which can be used as fluorescent probes for mercury ion detection. This highlights the potential application of such compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

Biological and Pharmacological Research

- Radioprotective Effect : Some studies have focused on synthesizing novel chiral nitronyl nitroxyl radicals, including derivatives of imidazo[4,5-b]pyridine, for evaluating their cytotoxic and radioprotective effects in biological cells. This indicates potential applications in radiation therapy and protection (Qin et al., 2009).

Mechanism of Action

properties

IUPAC Name |

tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFFPQYHQRMTFZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=NC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

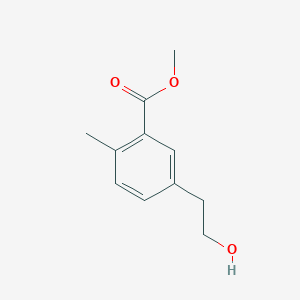

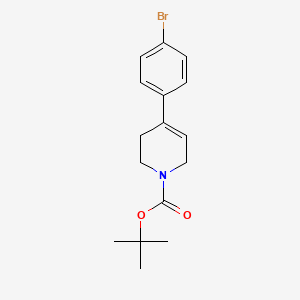

![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)

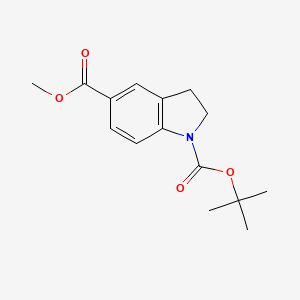

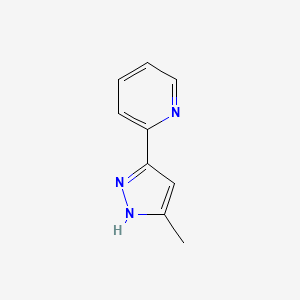

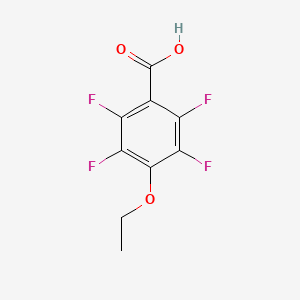

![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)

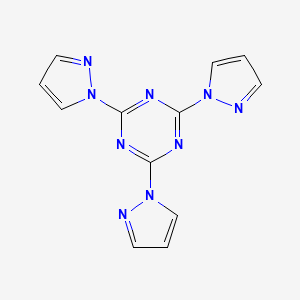

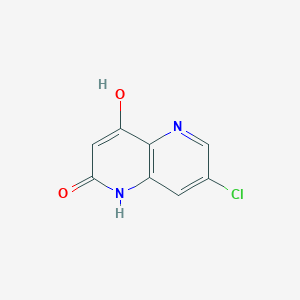

![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)